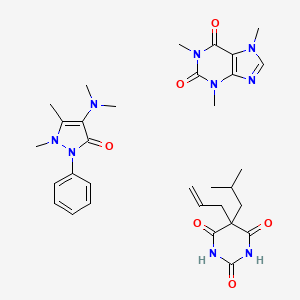

Optalidon

Description

Properties

CAS No. |

60382-50-5 |

|---|---|

Molecular Formula |

C32H43N9O6 |

Molecular Weight |

649.7 g/mol |

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3 |

InChI Key |

YTEZOIYKTFWJPC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Other CAS No. |

60382-50-5 |

Synonyms |

optalidon |

Origin of Product |

United States |

Foundational & Exploratory

Propyphenazone: A Comprehensive Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyphenazone (B1202635), a pyrazolone (B3327878) derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides an in-depth review of the pharmacological and toxicological profile of propyphenazone, intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document details the drug's mechanism of action, pharmacokinetics, and metabolism, and presents a thorough overview of its toxicological assessment, including acute, developmental, genotoxic, and carcinogenic potential. All quantitative data are summarized in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes.

Pharmacological Profile

Mechanism of Action

Propyphenazone exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking this pathway, propyphenazone reduces the synthesis of prostaglandins, thereby alleviating pain and reducing fever.

Pharmacodynamics

Propyphenazone exhibits analgesic and antipyretic effects with minimal anti-inflammatory activity. Its efficacy is often enhanced when combined with other substances like paracetamol and caffeine (B1668208). Caffeine, in particular, has been shown to amplify the antinociceptive effects of propyphenazone.

Pharmacokinetics

Propyphenazone is rapidly absorbed after oral administration, with peak plasma concentrations reached within 30 to 60 minutes. It is primarily metabolized in the liver and has a relatively short elimination half-life of approximately 2 to 3 hours. The primary route of excretion is through the kidneys in the form of its metabolites.

Table 1: Pharmacokinetic Parameters of Propyphenazone

| Parameter | Value | Species | Reference |

| Time to Peak Plasma Concentration (Tmax) | 30 - 60 minutes | Human | |

| Elimination Half-Life (t½) | 2 - 3 hours | Human | |

| Metabolism | Primarily Hepatic | Human | |

| Excretion | Primarily Renal | Human |

Metabolism

The primary metabolic pathway of propyphenazone is N-demethylation, leading to the formation of N-(2)-demethylpropyphenazone. This metabolite is then conjugated with glucuronic acid to form an enolglucuronide, which is the main urinary metabolite.[3] While the specific cytochrome P450 (CYP) isoforms involved in propyphenazone metabolism have not been definitively identified, studies on structurally similar compounds suggest the potential involvement of CYP1A2 and CYP3A4 in the N-dealkylation process.

Toxicological Profile

Acute Toxicity

The acute toxicity of propyphenazone has been evaluated in animal models. The oral median lethal dose (LD50) in rats is reported to be in the range of 300 to 2000 mg/kg body weight.

Table 2: Acute Oral Toxicity of Propyphenazone

| Species | Route | LD50 | Reference |

| Rat | Oral | 300 - 2000 mg/kg |

Genotoxicity

While a comprehensive review of genotoxicity studies for a wide range of analgesics suggests that propyphenazone has given negative results in the assays performed, detailed public reports of these studies are limited.[4] The standard battery of genotoxicity tests typically includes the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration test, and in vivo micronucleus test.

Carcinogenicity

Reproductive and Developmental Toxicity

A prenatal developmental toxicity study in Wistar rats evaluated the effects of propyphenazone administered in combination with caffeine or paracetamol during gestation days 8-14.[5] The study found dose-dependent effects on fetal body weight/length and placental weight at middle and high doses.[5] However, no increase in external or internal congenital anomalies was observed.[5] These findings suggest that prenatal co-administration of propyphenazone with these substances may cause intrauterine growth retardation without being teratogenic.[5]

Table 3: Developmental Toxicity Study of Propyphenazone in Rats

| Dosing Period | Endpoints Evaluated | Key Findings | Reference |

| Gestation Days 8-14 | Fetal body weight/length, placental weight, external and internal congenital anomalies | Dose-dependent decrease in fetal and placental weight at middle and high doses. No increase in congenital anomalies. | [5] |

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of propyphenazone on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity by propyphenazone is quantified.

-

Procedure:

-

The enzymes are pre-incubated with various concentrations of propyphenazone.

-

Arachidonic acid is added to initiate the reaction.

-

The formation of the colored product is measured spectrophotometrically.

-

-

Data Analysis: The concentration of propyphenazone that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.[6]

In Vitro Metabolism Study using Human Liver Microsomes

Objective: To identify the specific CYP450 isoforms involved in the metabolism of propyphenazone.

Methodology:

-

Test System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in a suitable system.

-

Procedure:

-

Incubate propyphenazone with HLMs or individual recombinant CYP isoforms in the presence of NADPH.

-

To identify specific CYP involvement, co-incubate with known selective chemical inhibitors for different CYP isoforms (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4).

-

Analyze the formation of the N-demethylated metabolite using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of propyphenazone.

Methodology (based on OECD Guideline 471):

-

Test Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

-

Procedure:

-

Expose the bacterial strains to various concentrations of propyphenazone, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plate the treated bacteria on a minimal agar (B569324) medium lacking the required amino acid (e.g., histidine for S. typhimurium).

-

Incubate the plates for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.

Prenatal Developmental Toxicity Study

Objective: To evaluate the potential of propyphenazone to cause adverse effects on embryonic and fetal development.

Methodology (based on OECD Guideline 414):

-

Animal Model: Pregnant female rats or rabbits.

-

Dosing: Administer propyphenazone orally at three or more dose levels, plus a control group, during the period of organogenesis (e.g., gestation days 6-15 for rats).

-

Observations: Monitor maternal animals for clinical signs of toxicity, body weight changes, and food consumption.

-

Fetal Examination: Near term, perform a caesarean section and examine the fetuses for external, visceral, and skeletal malformations and variations.

-

Data Analysis: Analyze data for maternal toxicity, embryofetal lethality, and the incidence of malformations and variations.[3]

Conclusion

Propyphenazone is an effective analgesic and antipyretic agent with a well-characterized mechanism of action involving the inhibition of COX enzymes. Its rapid absorption and short half-life contribute to its clinical utility. The primary metabolic pathway involves N-demethylation and subsequent glucuronidation. Toxicological data indicate a moderate acute toxicity profile. While available data from a developmental toxicity study in rats suggest a potential for intrauterine growth retardation at higher doses without teratogenicity, comprehensive public data on its genotoxic and carcinogenic potential are limited. This technical guide provides a foundational understanding of the pharmacology and toxicology of propyphenazone, highlighting areas where further research is warranted to complete its safety profile for modern drug development standards.

References

- 1. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. oecd.org [oecd.org]

- 4. Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. efashare.b-cdn.net [efashare.b-cdn.net]

Butalbital's Effects on the Central Nervous System: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalbital, a short-to-intermediate acting barbiturate, exerts significant effects on the central nervous system (CNS), primarily through its interaction with the GABA-A receptor. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying butalbital's CNS effects, supported by available research data. The information is intended for researchers, scientists, and drug development professionals engaged in the study of CNS depressants and related therapeutic agents. While specific quantitative data for butalbital is limited in publicly available literature, this guide incorporates representative data from other short-to-intermediate acting barbiturates to illustrate the expected pharmacological profile.

Core Mechanism of Action: GABA-A Receptor Modulation

Butalbital's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the CNS.[1] Unlike benzodiazepines, which increase the frequency of the GABA-A receptor channel opening, butalbital and other barbiturates increase the duration of the channel opening in the presence of GABA.[2] This prolonged opening leads to an enhanced influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[2]

At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, contributing to their more profound CNS depressant effects compared to benzodiazepines.[3] The binding site for barbiturates on the GABA-A receptor is distinct from that of both GABA and benzodiazepines.[4]

Signaling Pathway of Butalbital at the GABA-A Receptor

Caption: Butalbital's primary signaling pathway at the GABA-A receptor.

Secondary Mechanisms of Action

Beyond its primary effects on the GABA-A receptor, research suggests that butalbital and other barbiturates may influence other neurotransmitter systems, contributing to their overall CNS depressant profile.

-

Inhibition of AMPA Receptors: Barbiturates have been shown to inhibit the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are a type of ionotropic glutamate (B1630785) receptor responsible for fast excitatory neurotransmission. This inhibition of excitatory signaling complements the enhancement of inhibitory signaling at GABA-A receptors.

-

Modulation of Voltage-Gated Calcium Channels: Some studies indicate that barbiturates can reduce the influx of calcium through voltage-gated calcium channels. This can lead to a decrease in neurotransmitter release from presynaptic terminals, further contributing to CNS depression.

Quantitative Data on Barbiturate CNS Effects

The following tables summarize quantitative data for the effects of short-to-intermediate acting barbiturates on CNS receptors. It is important to note the limited availability of data specifically for butalbital; therefore, data for pentobarbital (B6593769), a structurally and functionally similar barbiturate, is included for comparative purposes.

Table 1: Binding Affinities (Ki) of Barbiturates at GABA-A Receptors

| Compound | Receptor Subunit Composition | Radioligand | Ki (nM) | Species | Reference |

| Pentobarbital | α1β2γ2 | [³H]flunitrazepam | 1500 ± 200 | Rat | [Feltz et al., 1996] |

| Pentobarbital | α1β2γ2 | [³⁵S]TBPS | 2300 ± 300 | Rat | [Im et al., 1995] |

Table 2: Potentiation of GABA-A Receptor Function (EC50)

| Compound | Receptor Subunit Composition | Effect | EC50 (µM) | Species | Reference |

| Pentobarbital | α1β2γ2 | Potentiation of GABA-evoked currents | 1.5 - 10 | Human | [Thompson et al., 1996] |

| Amobarbital | Thalamic Neurons | Increase in IPSC amplitude | 61 ± 7 | Rat | [5] |

| Amobarbital | Thalamic Neurons | Blockade of tonic firing | 119 ± 7 | Rat | [5] |

Table 3: Effects on GABA-A Receptor Channel Kinetics (Data for Pentobarbital)

| Parameter | Control (GABA alone) | Pentobarbital (50 µM) + GABA | Percent Change | Reference |

| Mean Open Time (ms) | 2.5 ± 0.3 | 4.8 ± 0.5 | +92% | [Macdonald et al., 1989] |

| Burst Duration (ms) | 5.2 ± 0.6 | 12.1 ± 1.4 | +133% | [Macdonald et al., 1989] |

Note: This data is for pentobarbital and is presented as a representative example of the effects of short-to-intermediate acting barbiturates on GABA-A receptor channel kinetics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the CNS effects of butalbital and other barbiturates.

Radioligand Binding Assay for GABA-A Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for the GABA-A receptor.

-

Membrane Preparation:

-

Whole brains (e.g., from rats) are homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant is then ultracentrifuged to pellet the crude membrane fraction.

-

The membrane pellet is washed multiple times to remove endogenous GABA and other interfering substances.

-

The final pellet is resuspended in a binding buffer and the protein concentration is determined.[6]

-

-

Binding Assay:

-

The prepared membranes are incubated with a specific radioligand for the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the unlabeled test compound (butalbital).[7]

-

Non-specific binding is determined in the presence of a high concentration of a known GABA-A receptor ligand (e.g., GABA or diazepam).

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the ion currents flowing across the cell membrane and to assess the effect of butalbital on GABA-A receptor function.

-

Cell Preparation:

-

Primary neurons are cultured, or a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells) is used.

-

Cells are plated on coverslips for recording.[8]

-

-

Recording Setup:

-

A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.

-

The micropipette is positioned onto the surface of a single cell using a micromanipulator.

-

A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette tip is then ruptured by applying gentle suction, establishing a whole-cell recording configuration.[9][10]

-

-

Data Acquisition:

-

The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

-

GABA is applied to the cell to evoke an inward chloride current through the GABA-A receptors.

-

Butalbital is then co-applied with GABA to determine its effect on the GABA-evoked current.

-

The current is recorded using an amplifier and digitized for computer analysis.

-

-

Data Analysis:

-

The amplitude, duration, and kinetics of the GABA-evoked currents are measured in the absence and presence of butalbital.

-

Dose-response curves are generated to determine the EC50 for butalbital's potentiation of the GABA response.

-

Experimental Workflow for Assessing Butalbital's CNS Effects

Caption: A typical experimental workflow for characterizing the CNS effects of butalbital.

Conclusion

Butalbital exerts its primary CNS depressant effects through the positive allosteric modulation of GABA-A receptors, leading to an increase in the duration of chloride channel opening and subsequent neuronal inhibition. Secondary mechanisms, including the inhibition of excitatory AMPA receptors and modulation of voltage-gated calcium channels, likely contribute to its overall pharmacological profile. While specific quantitative data for butalbital remains limited, the methodologies and representative data from similar barbiturates presented in this guide provide a robust framework for researchers and drug development professionals. Further research focusing specifically on butalbital is warranted to fully elucidate its quantitative effects on the central nervous system.

References

- 1. An In-depth Analysis of acetaminophen/butalbital/caffeine's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 5. Selective GABA-receptor actions of amobarbital on thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PDSP - GABA [kidbdev.med.unc.edu]

- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. docs.axolbio.com [docs.axolbio.com]

- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Caffeine as an Analgesic Adjuvant: A Technical Guide to its Mechanisms and Evaluation in Compound Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine (B1668208), a methylxanthine and the world's most widely consumed psychoactive substance, has a well-established role as an analgesic adjuvant.[1][2] It is frequently included in over-the-counter and prescription formulations in combination with common analgesics like paracetamol (acetaminophen) and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and aspirin.[2][3][4] The primary rationale for these combination therapies is to enhance the speed and magnitude of the analgesic effect, thereby providing superior pain relief compared to the analgesic agent alone.[5][6][7][8] A substantial body of clinical evidence demonstrates that the addition of 100 mg or more of caffeine to a standard dose of an analgesic results in a statistically significant and clinically meaningful improvement in pain relief for a notable proportion of patients.[5][9] This guide provides an in-depth technical overview of the core mechanisms of caffeine's adjuvant action, detailed experimental protocols for its evaluation, and a summary of its clinical efficacy.

Core Mechanisms of Analgesic Adjuvancy

Caffeine's ability to potentiate the effects of analgesics is multifactorial, involving several distinct biochemical pathways. The principal mechanism is the antagonism of adenosine (B11128) receptors, though other actions may also contribute to its overall effect.[1][2][10]

Adenosine Receptor Antagonism

The primary mechanism underlying caffeine's analgesic and adjuvant properties is its action as a non-selective antagonist of adenosine A1 and A2 receptors.[2][11][12] Adenosine is a purine (B94841) nucleoside that plays a crucial role in nociception. By binding to its receptors, adenosine can exert both pro- and anti-nociceptive effects depending on the receptor subtype and location. Caffeine's structural similarity to adenosine allows it to competitively block these receptors.[1][2]

-

Central Nervous System (CNS) Effects : In the CNS, adenosine A1 receptor activation generally has an anti-nociceptive effect. However, caffeine's blockade of A2A and A2B receptors in the brain is thought to contribute to its analgesic adjuvant properties by modulating central pain processing pathways.[1][2]

-

Peripheral Effects : Peripherally, adenosine can sensitize nociceptors, the specialized sensory neurons that detect painful stimuli. By blocking these peripheral adenosine receptors, caffeine can reduce the signaling of pain from the site of injury.[1]

Other Potential Mechanisms

While adenosine receptor antagonism is the most widely accepted mechanism, other actions of caffeine may also play a role:

-

Cyclooxygenase (COX) Inhibition : Some evidence suggests that caffeine may inhibit cyclooxygenase (COX) activity, the same enzyme family targeted by NSAIDs.[1][11] This could lead to a reduction in the production of prostaglandins, which are inflammatory mediators that sensitize nociceptors.[11]

-

Phosphodiesterase (PDE) Inhibition : At higher concentrations, caffeine can inhibit phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This can influence various signaling pathways, although the contribution of this mechanism to its analgesic adjuvant effect at typical therapeutic doses is less clear.

-

Pharmacokinetic Interactions : Caffeine has been shown to accelerate the absorption of co-administered analgesics like paracetamol, leading to a faster onset of pain relief.[7][8][13] However, it does not appear to significantly alter the overall bioavailability or elimination of most NSAIDs.[4][14]

Below is a diagram illustrating the primary signaling pathways involved in caffeine's analgesic adjuvant effects.

Preclinical Evaluation: Experimental Protocols

A battery of preclinical models is employed to assess the analgesic and adjuvant properties of caffeine. These tests, typically conducted in rodents, measure behavioral responses to noxious stimuli.

Formalin Test

The formalin test is a widely used model of tonic pain that involves both a direct nociceptive component and an inflammatory pain component.[15][16]

-

Objective : To assess the effects of a compound on both acute nociceptive pain and inflammatory pain.

-

Methodology :

-

Animal Acclimation : Mice or rats are acclimated to the testing environment, which is typically a transparent observation chamber.[17]

-

Drug Administration : The test compound (e.g., analgesic with or without caffeine) or vehicle is administered at a predetermined time before the formalin injection.

-

Formalin Injection : A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws.[17][18]

-

Observation : The animal's behavior is observed and recorded for a set period (e.g., 30-60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.[18][19]

-

Data Analysis : The test is characterized by a biphasic response: an early, acute phase (0-5 minutes) resulting from direct C-fiber activation, and a late, inflammatory phase (15-40 minutes) due to peripheral inflammation and central sensitization.[15][18] The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.

-

Hot Plate Test

The hot plate test is a classic method for assessing the response to a thermal stimulus, primarily evaluating centrally-acting analgesics.[20][21]

-

Objective : To measure the latency of response to a thermal noxious stimulus.

-

Methodology :

-

Apparatus : A metal plate is maintained at a constant, noxious temperature (e.g., 52-55°C).[22][23] The animal is confined to the plate's surface by a transparent cylinder.[20]

-

Animal Acclimation : Animals are allowed to acclimate to the testing room.[22]

-

Baseline Measurement : A baseline latency is often determined before drug administration.

-

Drug Administration : The test compound or vehicle is administered.

-

Testing : At a specified time after drug administration, the animal is placed on the hot plate, and a timer is started.

-

Endpoint : The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[20] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[22][23]

-

Data Analysis : The response latencies are compared between treatment groups.

-

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus but is considered a spinal reflex.[24]

-

Objective : To assess the spinal reflex response to a noxious thermal stimulus.

-

Methodology :

-

Apparatus : A device that applies a focused beam of high-intensity light or radiant heat to the animal's tail.[24][25][26]

-

Animal Restraint : The animal is gently restrained, with its tail exposed to the heat source.[27]

-

Baseline Measurement : A baseline latency is typically recorded before treatment.

-

Drug Administration : The test compound or vehicle is administered.

-

Testing : The heat source is activated, and a timer starts simultaneously.[25]

-

Endpoint : The latency for the animal to flick its tail away from the heat source is recorded.[24] A cut-off time is employed to prevent tissue damage.[25]

-

Data Analysis : The change in tail-flick latency from baseline is calculated and compared across treatment groups.

-

Acetic Acid-Induced Writhing Test

This test is a chemical model of visceral pain used to screen for peripherally acting analgesics.[28]

-

Objective : To evaluate the efficacy of analgesics against chemically-induced visceral pain.

-

Methodology :

-

Animal Acclimation : Mice are acclimated to the observation chambers.

-

Drug Administration : The test compound or vehicle is administered, typically orally or intraperitoneally.[29]

-

Induction of Writhing : A dilute solution of acetic acid (e.g., 0.6-0.7%) is injected intraperitoneally.[29] This induces a characteristic stretching and writhing behavior.[28][30]

-

Observation : After a short latency period (e.g., 5 minutes), the number of writhes is counted for a defined period (e.g., 10-20 minutes).[29]

-

Data Analysis : The total number of writhes is compared between the control and treated groups. The percentage of inhibition of writhing is calculated.

-

Clinical Efficacy of Caffeine-Analgesic Combinations

Numerous clinical trials and meta-analyses have confirmed the adjuvant analgesic effect of caffeine in various acute pain conditions.[9][31][32] The addition of caffeine consistently provides a small but important increase in the proportion of patients experiencing a good level of pain relief.[5]

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical studies on the efficacy of caffeine in combination with common analgesics.

Table 1: Efficacy of Ibuprofen and Caffeine Combinations in Acute Postoperative Pain

| Treatment Group | Number of Participants | % Achieving ≥50% Max Pain Relief | Number Needed to Treat (NNT) vs. Placebo | Reference(s) |

| Ibuprofen 200 mg + Caffeine 100 mg | 334 | 59% | 2.1 (95% CI: 1.8 to 2.5) | [33] |

| Ibuprofen 100 mg + Caffeine 100 mg | 200 | Not explicitly stated | 2.4 (95% CI: 1.9 to 3.1) | [33] |

| Placebo | - | 11% | - | [33] |

Table 2: Efficacy of Paracetamol and Caffeine Combinations in Acute Pain

| Treatment Group | Pain Condition | Key Finding | Reference(s) |

| Paracetamol 1000 mg + Caffeine 130 mg | Mild to moderate acute pain | Demonstrates higher pain relief compared to paracetamol alone. | [7][8][13] |

| Paracetamol (various doses) + Caffeine (≥100 mg) | Various acute pain models | Increases the proportion of patients achieving good pain relief by 5-10%. | [5][9][31] |

| Analgesic + Caffeine | Various non-malignant pain states | Pooled relative potency estimate of 1.41 (i.e., a 40% higher dose of analgesic alone is needed for the same effect). | [32][34] |

Table 3: Efficacy of Analgesic and Caffeine Combinations in Tension-Type Headache

| Treatment Group | Key Finding | Reference(s) |

| Ibuprofen 400 mg + Caffeine 200 mg | Significantly greater pain reduction and relief compared to either agent alone or placebo. | [35] |

| Ibuprofen 400 mg + Caffeine 200 mg | 80% of patients experienced meaningful headache improvement. | [35] |

| Ibuprofen 400 mg | 67% of patients experienced meaningful headache improvement. | [35] |

| Caffeine 200 mg | 61% of patients experienced meaningful headache improvement. | [35] |

| Placebo | 56% of patients experienced meaningful headache improvement. | [35] |

Conclusion

Caffeine is a safe and effective analgesic adjuvant that enhances the efficacy of commonly used analgesics such as paracetamol and ibuprofen. Its primary mechanism of action is through the antagonism of adenosine receptors, which modulates pain signaling both centrally and peripherally. Preclinical evaluation using models like the formalin, hot plate, and writhing tests consistently demonstrates its ability to potentiate analgesia. Clinical data, summarized by low NNT values and increased proportions of patients achieving significant pain relief, strongly support the inclusion of caffeine in compound analgesic formulations for the management of acute pain. For drug development professionals, the addition of caffeine represents a well-validated strategy to improve the therapeutic profile of analgesic products.

References

- 1. The Role of Caffeine in Pain Management: A Brief Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeine: What Is Its Role in Pain Medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.st [2024.sci-hub.st]

- 4. Synergistic Effects of Caffeine in Combination with Conventional Drugs: Perspectives of a Drug That Never Ages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeine as an analgesic adjuvant for acute pain in adults [coffeeandhealth.org]

- 6. [PDF] Paracetamol and Caffeine Combination in Pain Management: A Narrative Review | Semantic Scholar [semanticscholar.org]

- 7. Paracetamol and Caffeine Combination in Pain Management: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Caffeine as an analgesic adjuvant for acute pain in adults | Cochrane [cochrane.org]

- 10. drkumardiscovery.com [drkumardiscovery.com]

- 11. neurophysiology - How does caffeine work as an analgesic adjuvant? - Psychology & Neuroscience Stack Exchange [psychology.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Paracetamol and Caffeine Combination in Pain Management: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review of the pharmacokinetic and pharmacodynamic factors in the potentiation of the antinociceptive effect of nonsteroidal anti-inflammatory drugs by caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. meliordiscovery.com [meliordiscovery.com]

- 20. Hot plate test - Wikipedia [en.wikipedia.org]

- 21. Hot plate test [panlab.com]

- 22. maze.conductscience.com [maze.conductscience.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Tail flick test - Wikipedia [en.wikipedia.org]

- 25. web.mousephenotype.org [web.mousephenotype.org]

- 26. maze.conductscience.com [maze.conductscience.com]

- 27. Tail-flick test [protocols.io]

- 28. rjptsimlab.com [rjptsimlab.com]

- 29. saspublishers.com [saspublishers.com]

- 30. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Caffeine as an analgesic adjuvant for acute pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Caffeine as an analgesic adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Single dose oral ibuprofen plus caffeine for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 34. academic.oup.com [academic.oup.com]

- 35. Is the combination of ibuprofen and caffeine effective for the treatment of a tension-type headache? | MDedge [mdedge.com]

A Technical Guide to the Pharmacokinetics of Optalidon's Core Components: Propyphenazone, Butalbital, and Caffeine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the pharmacokinetic profiles of the individual active pharmaceutical ingredients in Optalidon: propyphenazone (B1202635), butalbital, and caffeine (B1668208). The document collates available data on the absorption, distribution, metabolism, and excretion (ADME) of each component. Quantitative pharmacokinetic parameters are summarized in tabular format for comparative analysis. Furthermore, this guide illustrates key metabolic pathways and representative experimental workflows using Graphviz diagrams, adhering to specified technical standards. The objective is to furnish a comprehensive resource for researchers and professionals engaged in drug development and pharmacological studies involving these compounds.

Propyphenazone Pharmacokinetics

Propyphenazone, a pyrazolone (B3327878) derivative, functions as an analgesic and antipyretic agent.[1] Its therapeutic action is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin (B15479496) synthesis.[1]

Absorption

Following oral administration, propyphenazone is rapidly absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) are typically observed within 30 minutes to two hours.[1][2] In a study involving a 220 mg oral dose administered to volunteers, maximum plasma concentrations ranging from 1.5 µg/mL to 3.5 µg/mL were recorded 30 minutes post-administration.[2][3]

Distribution

Once absorbed, propyphenazone is distributed throughout the body and demonstrates a propensity for binding to plasma proteins.[1] The volume of distribution has been reported to be 2 L/kg.[2][3]

Metabolism

The liver is the primary site of propyphenazone metabolism.[1] The principal metabolic transformation is demethylation.[2][3] The major metabolite identified in urine is the enolglucuronide of N-(2)-demethylpropyphenazone.[2][3]

Excretion

Propyphenazone and its metabolites are eliminated from the body mainly via the kidneys.[1] The elimination half-life is relatively short, generally ranging from 2 to 3 hours.[1]

Quantitative Data: Propyphenazone

| Pharmacokinetic Parameter | Value | Citations |

| Time to Peak (Tmax) | 30 - 120 minutes | [1][2] |

| Peak Plasma Conc. (Cmax) | 1.5 - 3.5 µg/mL (after 220 mg dose) | [2][3] |

| Volume of Distribution (Vd) | 2 L/kg | [2][3] |

| Elimination Half-life (t½) | 2 - 3 hours | [1] |

| Primary Metabolism Route | Hepatic Demethylation | [2][3] |

| Primary Excretion Route | Renal | [1] |

Visualization: Propyphenazone Metabolism

Butalbital Pharmacokinetics

Butalbital is a short to intermediate-acting barbiturate (B1230296) utilized for its central nervous system depressant effects.[4][5] It is a component in analgesic formulations for tension headaches.[4]

Absorption

Butalbital is effectively absorbed from the gastrointestinal tract following oral administration.[4][6]

Distribution

The drug is expected to distribute to most body tissues.[4][6] As a barbiturate, it can be found in breast milk and readily crosses the placental barrier.[4][6] The in vitro plasma protein binding of butalbital is approximately 45% over a concentration range of 0.5 to 20 mcg/mL.[4][6]

Metabolism

Butalbital is metabolized in the liver, primarily by the CYP3A4 enzyme.[7]

Excretion

Elimination of butalbital occurs predominantly through the kidneys, with 59% to 88% of the dose excreted as either unchanged drug or metabolites.[4][5][6] The plasma half-life is approximately 35 hours.[4][5][6] Key urinary excretion products include the parent drug (about 3.6% of the dose), 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid (about 24% of the dose), and 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid (about 4.8% of the dose).[4][6] Approximately 32% of the material excreted in the urine is conjugated.[4][6]

Quantitative Data: Butalbital

| Pharmacokinetic Parameter | Value | Citations |

| Plasma Protein Binding | 45% | [4][6] |

| Elimination Half-life (t½) | ~35 hours | [4][5][6] |

| Primary Metabolism Enzyme | CYP3A4 | [7] |

| Primary Excretion Route | Renal (59% - 88% of dose) | [4][6] |

| % Excreted Unchanged (Urine) | ~3.6% | [4][6] |

| % Excreted as Metabolites (Urine) | Includes ~24% as 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid and ~4.8% as 5-allyl-5(3-hydroxy-2-methyl-1-propyl) barbituric acid | [4][6] |

Visualization: Butalbital Elimination Pathway

Caffeine Pharmacokinetics

Caffeine (1,3,7-trimethylxanthine) is a methylxanthine class central nervous system stimulant.[8][9] It is the most widely consumed psychoactive substance globally.[8]

Absorption

Caffeine exhibits excellent oral bioavailability, approaching 100%.[8] Absorption from the gastrointestinal tract is rapid and is generally complete within 45 minutes of ingestion.[10] Peak plasma concentrations are typically achieved between 15 and 120 minutes post-ingestion.[10]

Distribution

Following absorption, caffeine is rapidly distributed throughout the body, including the brain.[8]

Metabolism

Caffeine is metabolized almost exclusively in the liver by the cytochrome P450 oxidase system.[11][12] The CYP1A2 isozyme is responsible for over 90% of caffeine clearance.[10] Metabolism results in the formation of three primary dimethylxanthines: paraxanthine (B195701) (~84%), theobromine (B1682246) (~12%), and theophylline (B1681296) (~4%).[13]

Excretion

The metabolites of caffeine are further processed and subsequently excreted in the urine. The elimination half-life in healthy adults averages approximately 5 hours but is subject to significant inter-individual variability, with a reported range of 1.5 to 9.5 hours.[9] Factors such as smoking can decrease the half-life, whereas pregnancy and the use of oral contraceptives can prolong it.[13]

Quantitative Data: Caffeine

| Pharmacokinetic Parameter | Value | Citations |

| Oral Bioavailability | ~100% | [8] |

| Time to Peak (Tmax) | 15 - 120 minutes | [10] |

| Elimination Half-life (t½) | 1.5 - 9.5 hours (Average ~5 hours) | [9][13] |

| Primary Metabolism Enzyme | Hepatic CYP1A2 | [10] |

| Primary Metabolites | Paraxanthine (~84%)Theobromine (~12%)Theophylline (~4%) | [13] |

| Primary Excretion Route | Renal (as metabolites) |

Visualization: Caffeine Metabolism via CYP1A2

Pharmacokinetic Interactions

The co-administration of these three active ingredients necessitates an evaluation of potential pharmacokinetic interactions.

-

Propyphenazone: As a substrate for hepatic enzymes, its metabolism can be influenced by other drugs. Liver enzyme inducers like phenobarbital (B1680315) may accelerate its metabolism, potentially reducing efficacy, while enzyme inhibitors such as cimetidine (B194882) could increase its plasma levels and risk of toxicity.[14][15]

-

Butalbital: Co-administration with other CNS depressants, including alcohol and benzodiazepines, can result in additive sedative effects and potentially life-threatening respiratory depression.[16] As a substrate of CYP3A4, its plasma concentration may be elevated by inhibitors of this enzyme.[7]

-

Caffeine: As a substrate and competitive inhibitor of CYP1A2, caffeine can interact with a range of medications, including certain antidepressants and antipsychotics.[8][17] Fluvoxamine, a potent CYP1A2 inhibitor, can significantly increase caffeine's plasma levels and prolong its half-life. Conversely, inducers of CYP1A2, such as compounds found in tobacco smoke, can increase caffeine clearance.[10]

A study investigating the components of this compound found no clinically significant changes in bioavailability or elimination rates when the three substances were administered in combination versus alone.[18] The study did note a statistically significant but clinically minor interaction affecting the absorption half-life of butalbital and caffeine.[18]

Representative Experimental Protocol for an Oral Pharmacokinetic Study

The data presented in this guide are derived from clinical pharmacokinetic studies. The following section outlines a generalized, representative protocol for a single-dose, crossover oral pharmacokinetic study designed to generate such data.

Study Design

A randomized, open-label, single-dose, two-period crossover study in healthy adult volunteers. A washout period of at least 10 half-lives of the longest-lived analyte separates the two periods.

Subject Management

-

Screening: Subjects undergo a full medical screening, including physical examination, ECG, and clinical laboratory tests to ensure they meet inclusion/exclusion criteria.

-

Informed Consent: All participants provide written informed consent.

-

Standardization: Subjects are admitted to the clinical facility the evening before dosing. They receive a standardized meal and fast overnight. Consumption of caffeine- and alcohol-containing products is restricted prior to and during the study periods.

Dosing and Sampling

-

Dosing: In each period, subjects receive a single oral dose of the investigational product with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes (e.g., K2-EDTA) at pre-defined time points: pre-dose (0 hour) and at multiple post-dose intervals (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72 hours).

Sample Processing and Bioanalysis

-

Plasma Separation: Blood samples are centrifuged (e.g., at 1500 g for 10 minutes at 4°C) within one hour of collection to separate plasma.

-

Storage: Plasma samples are stored frozen at -70°C or below until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent drug(s) and relevant metabolite(s) are quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. This includes Cmax, Tmax, Area Under the Curve (AUC), elimination rate constant (λz), and terminal half-life (t½).

Visualization: Experimental Workflow

References

- 1. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butalbital, Acetaminophen and Caffeine: Package Insert / Prescribing Info [drugs.com]

- 5. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Butalbital - Wikipedia [en.wikipedia.org]

- 8. Caffeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Caffeine and metabolism - Coffee & Health [coffeeandhealth.org]

- 11. Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Caffeine - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. What is Propyphenazone used for? [synapse.patsnap.com]

- 16. alcohol.org [alcohol.org]

- 17. Caffeine and psychiatric medication interactions: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug interactions of the components of this compound after oral administration [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Metabolic Pathways of Propyphenazone in Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone (B1202635), a pyrazolone (B3327878) derivative, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of propyphenazone, detailing the biotransformation processes, metabolites formed, and the analytical methodologies for their characterization and quantification.

Metabolic Pathways of Propyphenazone

Propyphenazone undergoes extensive metabolism, primarily in the liver, through Phase I and Phase II reactions. The major metabolic transformations involve demethylation and hydroxylation, followed by glucuronide conjugation.

Phase I Metabolism

Phase I metabolism of propyphenazone is characterized by oxidative reactions, primarily N-demethylation and hydroxylation, which are mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

-

N-Demethylation: The principal metabolic pathway for propyphenazone is the removal of a methyl group from the pyrazolone ring, leading to the formation of N-(2)-demethylpropyphenazone.[1][2] While the specific CYP isoforms responsible for this reaction in humans have not been definitively identified in the reviewed literature, CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are known to be involved in the N-dealkylation of many xenobiotics and are likely contributors.

-

Hydroxylation: Another significant Phase I reaction is the hydroxylation of the isopropyl side chain, resulting in the formation of hydroxyl-propyphenazone metabolites. One such metabolite, 3-hydroxymethyl-1-propyphenazone, has been reported to be pharmacologically equivalent to the parent drug.[3]

Phase II Metabolism

The primary Phase II metabolic route for propyphenazone metabolites is glucuronidation.

-

Glucuronidation: Following N-demethylation, the resulting N-(2)-demethylpropyphenazone undergoes conjugation with glucuronic acid to form an enolglucuronide. This N-(2)-demethylpropyphenazone-enolglucuronide is the main urinary metabolite of propyphenazone.[1][2] The specific UDP-glucuronosyltransferase (UGT) isoforms responsible for this conjugation have not been explicitly identified for this metabolite, but isoforms from the UGT1A and UGT2B families are the primary enzymes involved in the glucuronidation of a wide range of drugs and their metabolites.

The following diagram illustrates the proposed primary metabolic pathway of propyphenazone.

Quantitative Data

The table below summarizes available pharmacokinetic data for propyphenazone in humans following oral administration. Detailed quantitative data on the urinary excretion profile of individual metabolites are limited in the available literature.

| Parameter | Value | Species | Dose | Reference |

| Maximum Plasma Concentration (Cmax) | 1.5 - 3.5 µg/mL | Human | 220 mg (oral) | [1][2] |

| Time to Maximum Plasma Concentration (Tmax) | 30 minutes | Human | 220 mg (oral) | [1][2] |

| Volume of Distribution | 2 L/kg | Human | 220 mg (oral) | [1][2] |

Experimental Protocols

This section outlines a representative experimental approach for the extraction, identification, and quantification of propyphenazone and its major metabolites from human urine.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Enzymatic Hydrolysis (for Glucuronide Cleavage):

-

To 1 mL of urine, add a suitable buffer to adjust the pH to the optimal range for β-glucuronidase activity (typically pH 4-5).

-

Add β-glucuronidase enzyme.

-

Incubate the mixture at an appropriate temperature (e.g., 37-60°C) for a sufficient duration (e.g., 3-18 hours) to ensure complete hydrolysis of the glucuronide conjugate.

-

-

Solid-Phase Extraction:

-

Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol (B129727) followed by water.

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering endogenous compounds.

-

Elution: Elute propyphenazone and its metabolites with a suitable organic solvent (e.g., methanol or acetonitrile), which may be acidified or basified to improve recovery depending on the specific properties of the analytes and the SPE sorbent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase used for the chromatographic analysis.

-

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for propyphenazone and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

-

Data Analysis: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of a calibration curve prepared with known concentrations of analytical standards.

-

The following diagram illustrates a typical experimental workflow for the analysis of propyphenazone and its metabolites in urine.

Conclusion

The in vivo metabolism of propyphenazone is a multi-step process involving primarily N-demethylation and hydroxylation as Phase I reactions, followed by glucuronidation of the demethylated metabolite in Phase II. The resulting enolglucuronide is the major urinary metabolite. While the key metabolic transformations have been identified, further research is needed to elucidate the specific CYP and UGT isoforms involved and to establish a comprehensive quantitative excretion profile in humans. The analytical methods outlined in this guide provide a robust framework for the continued investigation of propyphenazone's metabolic fate, which is essential for optimizing its therapeutic use and ensuring patient safety.

References

The Evolving Formulation of Optalidon: A Technical Review of its Historical Compositions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the historical formulations and significant composition changes of the analgesic compound, Optalidon. The document details the quantitative evolution of its active pharmaceutical ingredients (APIs), outlines the scientific methodologies for their analysis, and illustrates the key signaling pathways involved in their mechanisms of action. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction: A Legacy of Combination Analgesia

This compound has a long history as a combination analgesic, with its formulation undergoing significant modifications in response to evolving safety and regulatory standards. Initially introduced as a combination of a barbiturate, a pyrazolone (B3327878) derivative, and caffeine (B1668208), its composition has been altered over the decades, reflecting a broader trend in pharmaceutical development towards optimizing the risk-benefit profile of medicinal products. This guide will chronologically detail these changes and the scientific rationale behind them.

Historical Formulations and Quantitative Composition

The composition of this compound has varied significantly since its introduction. The following tables summarize the quantitative data for the key historical formulations.

Table 1: Early Formulation of this compound (c. 1950-1970)

| Active Pharmaceutical Ingredient | Chemical Class | Quantity per Tablet |

| Isobutyl-allyl-barbituric acid (Butalbital) | Barbiturate | 50 mg |

| Amidopyrine | Pyrazolone | 125 mg |

| Caffeine | Methylxanthine | 25 mg |

Source: Historical product information.[1]

Table 2: Propyphenazone-Based Formulations of this compound

| Formulation Type | Active Pharmaceutical Ingredient | Quantity |

| Suppository | Propyphenazone (B1202635) | 500 mg |

| Caffeine | 75 mg | |

| Tablet | Propyphenazone | 175 mg |

| Caffeine | 25 mg |

Source: Product information from various regions.[2][3][4]

Table 3: Alternative and Later Formulations

| Formulation Name/Type | Active Pharmaceutical Ingredient(s) | Quantity |

| This compound "Nouvelle Formule" | Ibuprofen | Not specified |

| Capsule Formulation (Similar Combination) | Acetaminophen | 325 mg |

| Butalbital | 50 mg | |

| Caffeine | 40 mg | |

| Codeine Phosphate | 30 mg |

Source: Publicly available drug databases and product information.[5][6][7]

Rationale for Compositional Changes

The evolution of this compound's formula was primarily driven by safety concerns associated with its original active ingredients.

-

Withdrawal of Amidopyrine: Amidopyrine, an effective analgesic and antipyretic, was largely removed from the market due to its association with a high risk of agranulocytosis, a severe and potentially fatal blood disorder characterized by a sharp drop in white blood cells.[8][9][10][11][12] This adverse effect is considered an idiosyncratic reaction, where the drug is thought to act as a hapten, inducing an immune response against neutrophils.[13]

-

Concerns Regarding Butalbital: Butalbital, a short-to-intermediate-acting barbiturate, has a well-documented potential for dependence and abuse.[14][15] Its sedative effects can also lead to tolerance and withdrawal symptoms upon cessation.[16] These risks prompted its removal from many over-the-counter and even prescription formulations in numerous countries.

-

Introduction of Propyphenazone and Ibuprofen: Propyphenazone, another pyrazolone derivative, replaced amidopyrine in many formulations, offering a better safety profile with regard to hematological side effects.[17][18] The more recent introduction of an ibuprofen-only "nouvelle formule" reflects a move towards single-ingredient analgesics with well-established efficacy and safety profiles.[5][6]

Experimental Protocols for Analysis

The quantitative analysis of this compound's components relies on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). The following is a representative protocol for the simultaneous determination of propyphenazone and caffeine in a tablet formulation.

Objective: To quantify the amount of Propyphenazone and Caffeine in a pharmaceutical tablet.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation:

-

HPLC system with a gradient pump, UV-Vis detector, and autosampler.

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Phosphoric acid

-

Reference standards for Propyphenazone and Caffeine

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 275 nm (for both propyphenazone and caffeine).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of known concentrations of Propyphenazone and Caffeine reference standards in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Preparation: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter.

-

Analysis: Inject the standard and sample preparations into the HPLC system.

-

Quantification: Identify the peaks of Propyphenazone and Caffeine in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each analyte in the sample by comparing the peak areas with the calibration curve.

Validation: The method should be validated according to ICH guidelines for accuracy, precision, specificity, linearity, and robustness.[19]

Below is a Graphviz diagram illustrating the general workflow for this analytical procedure.

References

- 1. ahschools.us [ahschools.us]

- 2. What is the mechanism of Propyphenazone? [synapse.patsnap.com]

- 3. This compound 175mg/25mg Tab.— Dawaai - Uses, Side Effect, Price In Pakistan [dawaai.pk]

- 4. This compound 6 supositorios [farmaciaescofet.com]

- 5. SMPDB [smpdb.ca]

- 6. pillintrip.com [pillintrip.com]

- 7. This compound | 20232 | CAPSULE;ORAL | 325MG;50MG;40MG;30MG | Drug Product Composition [pharmacompass.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Hematologic effects of antipyretic analgesics. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aminopyrine-induced blood dyscrasias--still a problem in many parts of the world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminophenazone - Wikipedia [en.wikipedia.org]

- 12. Drug-induced agranulocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

In-Vitro Cyclooxygenase Inhibition by Propyphenazone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyphenazone (B1202635), a pyrazolone (B3327878) derivative, has long been utilized for its analgesic and antipyretic properties. As a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. This technical guide provides an in-depth analysis of the in-vitro studies on the cyclooxygenase inhibition by propyphenazone, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows. While propyphenazone is recognized as a weak, non-selective COX inhibitor, specific IC50 values for the parent compound are not consistently reported in readily available literature. This guide, therefore, also includes data on its analogues to provide a comparative context for its inhibitory activity.

Data Presentation: Quantitative Inhibition of Cyclooxygenase

The following tables summarize the in-vitro inhibitory activities of propyphenazone analogues against COX-1 and COX-2. The data is primarily derived from studies on mutual prodrugs and other derivatives of propyphenazone, designed to enhance its therapeutic profile.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Maximum Inhibition (%) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen–propyphenazone (IB–MP) | - | 1.8 ± 0.2 | 15% (COX-2) | - | [1][2] |

| Diclofenac–propyphenazone (DIC–MP) | 7.1 ± 0.9 | - | 29% (COX-1) | - | [1][2] |

| Ketoprofen–propyphenazone (KET–MP) | 0.2 ± 0.01 | 0.04 ± 0.01 | 43% (COX-1), 19% (COX-2) | 5 | [1][2] |

| 4-aminoantipyrine–propyphenazone (ANT–MP) | >160 | 0.97 ± 0.04 | 100% (COX-2) | >165 | [1][2] |

| Ibuprofen (IB) | 10 ± 1.2 | 4.3 ± 0.5 | - | 2.3 | [2] |

| 4-aminoantipyrine (ANT) | 26 ± 1.8 | 42 ± 1.1 | - | 0.6 | [2] |

Note: A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

The following section details a generalized methodology for in-vitro cyclooxygenase inhibition assays, based on protocols described in the cited literature[3].

Materials and Reagents:

-

Enzymes: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Cofactor: Hematin or L-epinephrine.

-

Detection Reagent: A suitable fluorometric or colorimetric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine (B49719) - ADHP).

-

Test Compounds: Propyphenazone or its analogues dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: Tris-HCl buffer (pH 8.0).

-

Reference Inhibitors: Selective COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) inhibitors.

-

Microplate Reader: Capable of measuring fluorescence or absorbance.

Assay Procedure:

-

Preparation of Reagents: All reagents are prepared according to the manufacturer's instructions or standard laboratory protocols. Test compounds are prepared in a series of dilutions to determine the IC50 value.

-

Enzyme Incubation: In a 96-well plate, the reaction mixture containing buffer, cofactor, and the COX enzyme (either COX-1 or COX-2) is prepared.

-

Inhibitor Addition: A small volume of the test compound at various concentrations is added to the wells. Control wells containing only the solvent (vehicle control) and reference inhibitors are also included.

-

Pre-incubation: The plate is incubated at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. In fluorescent assays, a probe that reacts with PGG2 to produce a fluorescent product (e.g., resorufin (B1680543) from ADHP) is used. The fluorescence is monitored kinetically using a microplate reader.

-

Data Analysis: The rate of reaction is determined from the linear phase of the reaction progress curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of Cyclooxygenase Inhibition

The following diagram illustrates the mechanism of action of NSAIDs, including propyphenazone, in the arachidonic acid cascade.

Caption: Mechanism of propyphenazone action on the COX pathway.

Experimental Workflow for In-Vitro COX Inhibition Assay

The following diagram outlines the typical workflow for determining the inhibitory potential of a compound against COX enzymes in an in-vitro setting.

Caption: Workflow for in-vitro COX inhibition screening assay.

References

Neurochemical effects of butalbital on GABA receptors

An In-depth Technical Guide on the Neurochemical Effects of Butalbital on GABA-A Receptors

Abstract

This technical guide provides a comprehensive examination of the neurochemical interactions between butalbital, a short-to-intermediate acting barbiturate (B1230296), and the γ-aminobutyric acid type A (GABA-A) receptor. It details the molecular mechanisms of action, presents quantitative data from analogous compounds, outlines key experimental protocols for studying these interactions, and provides visual representations of the core concepts. This document is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and central nervous system (CNS) therapeutics.

Introduction

Butalbital, or 5-allyl-5-isobutylbarbituric acid, is a barbiturate derivative used primarily in the management of tension headaches, often in combination with other agents like acetaminophen (B1664979) and caffeine.[1] Its therapeutic efficacy stems from its potent CNS depressant properties, which are mediated principally through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the mammalian brain.[1][2] Understanding the precise nature of this interaction is critical for elucidating its therapeutic effects, side-effect profile, and potential for drug development. This guide synthesizes current knowledge on butalbital's effects on GABA-A receptor function, focusing on its role as a positive allosteric modulator.

Molecular Mechanism of Action

Butalbital exerts its primary neurochemical effect by acting as a positive allosteric modulator of the GABA-A receptor.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[3][4] This influx leads to hyperpolarization of the neuronal membrane, increasing the threshold for firing and thus causing neuronal inhibition.[3]

Butalbital's mechanism involves several key steps:

-

Allosteric Binding: Butalbital binds to a site on the GABA-A receptor that is distinct from the GABA binding site itself.[2] This allosteric binding site is located within the transmembrane domain of the receptor, at the interface between subunits (e.g., α+/β− interface).[1][5]

-

Potentiation of GABA Effect: By binding to this allosteric site, butalbital enhances the effect of GABA. It does not activate the receptor in the same manner as GABA but rather increases the efficacy of GABA that is present.[2]

-

Increased Channel Open Duration: The primary mechanism by which barbiturates potentiate GABA's effect is by increasing the mean open time of the chloride channel.[2][3] This contrasts with benzodiazepines, another class of GABA-A receptor modulators, which primarily increase the frequency of channel opening.[2][6] This prolonged channel opening allows for a greater influx of Cl⁻ ions for each GABA binding event.

-

Direct Agonism: At higher, supra-therapeutic concentrations, butalbital and other barbiturates can directly gate the GABA-A receptor channel, even in the absence of GABA.[2][7][8] This direct agonist activity contributes significantly to the profound CNS depression and toxicity seen in barbiturate overdose.

-

Inhibition of Excitatory Receptors: Butalbital may also exert inhibitory effects by blocking excitatory AMPA receptors, which reduces glutamate-induced neuronal depolarization.[1][2]

This multi-faceted mechanism explains butalbital's sedative, anxiolytic, and muscle-relaxing properties, as well as its narrow therapeutic index.[1]

Caption: Butalbital's positive allosteric modulation of the GABA-A receptor.

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

Specific quantitative binding and potentiation data for butalbital are not extensively reported in publicly available literature. However, data from other well-characterized barbiturates, such as pentobarbital (B6593769) and phenobarbital, provide a strong representation of the affinity and efficacy ranges for this drug class at the GABA-A receptor.

| Parameter | Drug | Value | Receptor/System | Experimental Method | Reference |

| Potentiation of GABA Response (EC₅₀) | Pentobarbital | 20-35 µM | Human α1/β2/γ2s, α6/β2/γ2s | Electrophysiology (Two-electrode voltage-clamp) | [9] |

| Direct Activation (EC₅₀) | Pentobarbital | 58 µM - 528 µM | Human αx/βx/γ2s (Varies by α subunit) | Electrophysiology (Two-electrode voltage-clamp) | [9] |

| GABA EC₅₀ Shift | Pentobarbital | N/A (Shifts curve leftward) | Recombinant α1β2γ2L | Electrophysiology (Single-channel patch-clamp) | [10][11] |

| Effect on Channel Gating | Pentobarbital | Increases mean open time | Recombinant α1β2γ2L | Electrophysiology (Single-channel patch-clamp) | [12] |

| Potentiation of GABA-mediated Cl⁻ flux | Phenobarbital | Attenuated in tolerant mice | Mouse brain membrane vesicles | Chloride flux assay | [13] |

Note: EC₅₀ values in electrophysiology studies typically represent the concentration required to elicit a half-maximal potentiation of a submaximal GABA response or for direct activation of the receptor.[14]

Experimental Protocols

The characterization of butalbital's effects on GABA-A receptors relies on established neuropharmacological techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assays (Affinity Determination)

This method is used to determine the binding affinity (Kᵢ) of a test compound (e.g., butalbital) for a receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of butalbital for the barbiturate binding site on the GABA-A receptor.

Methodology:

-

Tissue Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in a cold buffer (e.g., Tris-HCl).[15]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.[15]

-

Resuspend the final pellet in the assay buffer to a specific protein concentration (e.g., 0.5 mg/mL), determined by a protein assay (e.g., Bradford).[15]

-

-

Competition Binding Assay:

-

A radiolabeled ligand that binds to the barbiturate site or a closely associated site, such as [³⁵S]TBPS (t-butylbicyclophosphorothionate), is used.[14]

-

In assay tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³⁵S]TBPS), and varying concentrations of unlabeled butalbital (the competitor).[14]

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 90 minutes at 25°C).

-

-

Separation and Quantification:

-

Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of butalbital.

-

Determine the IC₅₀ value (the concentration of butalbital that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

Electrophysiology: Whole-Cell Patch-Clamp (Functional Potentiation)

This technique measures ion flow across the cell membrane, allowing for the direct assessment of butalbital's functional effect on GABA-A receptor-mediated currents.

Objective: To determine the EC₅₀ for butalbital's potentiation of GABA-induced chloride currents.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external saline solution.

-

Fabricate a glass micropipette (patch pipette) and fill it with an internal solution containing a high chloride concentration to allow for the measurement of inward Cl⁻ currents.

-

Under visual guidance, carefully approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).[16]

-

Apply a submaximal concentration of GABA (e.g., the EC₁₀-EC₂₀) to the cell using a rapid perfusion system to elicit a baseline inward current (Iɢᴀʙᴀ).

-

Co-apply the same concentration of GABA along with varying concentrations of butalbital.

-

Record the peak amplitude of the potentiated inward currents.

-

-

Data Analysis:

-